5-(2-Hydroxyethyl)uridine is a modified nucleoside derivative of uridine, characterized by the addition of a hydroxyethyl group at the 5-position of the uridine base. This compound is of significant interest in biochemical research due to its potential applications in nucleic acid studies and therapeutic developments.
5-(2-Hydroxyethyl)uridine can be classified as a pyrimidine nucleoside, specifically a derivative of uridine. It is categorized under organic compounds, particularly within the class of nucleosides and nucleotides. The compound's unique structure allows for various biochemical interactions, making it a valuable subject in pharmacological and biological research.
The synthesis of 5-(2-Hydroxyethyl)uridine typically involves several chemical reactions, including:
5-(2-Hydroxyethyl)uridine can undergo various chemical reactions typical for nucleosides, including:
These reactions are crucial for creating analogs that can be used in drug design or as biochemical probes.
The mechanism of action of 5-(2-Hydroxyethyl)uridine primarily revolves around its incorporation into RNA molecules during transcription processes. Its modified structure may influence the stability and functionality of RNA strands, potentially enhancing their resistance to enzymatic degradation.
These properties are critical for handling and application in laboratory settings.
5-(2-Hydroxyethyl)uridine has several applications in scientific research:
5-(2-Hydroxyethyl)uridine is a synthetic thymidine analogue characterized by the replacement of the methyl group at the C5 position of uridine with a 2-hydroxyethyl moiety (–CH₂CH₂OH). This modification preserves the hydrogen-bonding pattern of thymine while introducing a side chain amenable to bioorthogonal chemistry. The compound's molecular formula is C₁₁H₁₆N₂O₇, with a molecular weight of 288.25 g/mol, and a CAS registry number of 102691-28-1 [1] [2]. Its design leverages the principle of isosteric replacement, where the hydroxyethyl group mimics the steric and electronic properties of thymidine’s C5-methyl group, enabling recognition by DNA polymerases during replication. Unlike obligate chain terminators (e.g., acyclovir), 5-(2-hydroxyethyl)uridine exhibits insertional activity, allowing its incorporation into replicating DNA without immediately terminating synthesis. This insertional capability arises from retention of the 3′-hydroxyl group, permitting phosphodiester bond formation with subsequent nucleotides [1] [3].
The hydroxyethyl side chain serves as a chemical handle for downstream functionalization. Its primary alcohol can undergo conjugation with fluorophores or affinity tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other bioorthogonal reactions, enabling DNA labeling without denaturation or harsh treatments (unlike bromodeoxyuridine detection). This contrasts with analogues like 5-ethynyl-2′-deoxyuridine (EdU), where the alkyne group directly participates in click chemistry but increases cytotoxicity via DNA crosslinking [3] [7].
Table 1: Structural and Functional Comparison of Uridine Analogues for DNA Labeling
Compound | C5 Modification | Insertional Activity | Detection Method | Primary Application |
---|---|---|---|---|
5-(2-Hydroxyethyl)uridine | –CH₂CH₂OH | Yes | Bioorthogonal conjugation | DNA synthesis tracking |
5-Ethynyl-2′-deoxyuridine (EdU) | –C≡CH | Yes | Click chemistry (CuAAC) | Proliferation mapping |
5-Bromo-2′-deoxyuridine (BrdU) | –Br | Yes | Antibody-based (denaturation) | Historical cell cycle analysis |
2′,3′-Didehydro-3′-deoxythymidine (Stavudine) | None (pyrimidine dideoxynucleoside) | No (chain terminator) | N/A | Antiretroviral therapy |
Solid-phase phosphoramidite synthesis is the primary method for incorporating 5-(2-hydroxyethyl)uridine into oligonucleotides. This demands precise protection group strategies to prevent side reactions during chain elongation. The pseudobenzylic alcohol of the hydroxyethyl group requires protection to avoid nucleophilic displacement or phosphitylation interference. Acetyl (Ac) or tert-butyldimethylsilyl (TBDMS) groups are empirically chosen, balancing stability during synthesis and ease of deprotection [10]. The acetyl group offers rapid removal under alkaline conditions (e.g., ammonium hydroxide/methylamine), but risks migration or amide formation if paired with benzoyl-protected exocyclic amines. TBDMS protection mitigates this but necessitates extended deprotection times with fluoride reagents (e.g., tetrabutylammonium fluoride) [10].
The phosphoramidite building block is synthesized via:
Post-synthetic processing involves:
Table 2: Protection Strategies for Hydroxyethyl Group in Solid-Phase Synthesis
Protection Group | Compatibility | Deprotection Conditions | Advantages | Risks |
---|---|---|---|---|
Acetyl (Ac) | Base-labile groups (Bz, iBu) | Conc. NH₄OH/MeNH₂ (55°C, 12h) | Rapid deprotection; low cost | Pseudobenzylic SN2 reactions; migration |
Tert-butyldimethylsilyl (TBDMS) | Acid-labile groups (DMTr) | TBAF in THF (24h, rt) or HF·pyridine | Prevents nucleophilic attack; high stability | Incomplete removal; requires harsh fluorides |
Pivaloyl (Piv) | Standard RNA/DNA protocols | Conc. NH₄OH/EtOH (55°C, 16h) | Steric hindrance reduces side reactions | Slow deprotection; may persist in oligos |
Conjugation applications leverage the hydroxyl group for covalent labeling. Post-synthesis, oligonucleotides are reacted with azide-functionalized fluorophores (e.g., Alexa Fluor 488 azide) via Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC), forming stable triazole linkages. This enables visualization of replicating DNA in fixed cells or tissues without antibody-based detection [1] [7].
5-(2-Hydroxyethyl)uridine is classified as a controlled substance in several jurisdictions due to its structural similarity to scheduled nucleoside analogues with psychoactive or misuse potential (e.g., modified uridines appearing in designer drug markets). Suppliers explicitly note territorial restrictions, prohibiting sales where controlled substance laws apply [1] [2]. Key regulatory aspects include:
Handling requires declaration frameworks such as:
Table 3: Regulatory Considerations for Nucleoside Analogues in Research
Regulatory Tier | Requirements | Documentation | Penalties for Non-Compliance |
---|---|---|---|
Synthesis & Handling | Facility licensing; secure storage | DEA Form 222 (U.S.); Precursor Chemical Declarations | Fines; revocation of research licenses |
Distribution | Buyer institution verification; use certificates | End-User Statements; MOQ justification | Seizure of material; supply chain suspension |
International Transport | Export licenses; customs declarations | INCERTRMS certificates; SDS with scheduling | Criminal charges; trade restrictions |
These constraints necessitate rigorous inventory protocols, including real-time logging and restricted access, to prevent diversion while enabling legitimate biochemical research into DNA replication mechanisms [1] [2].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0